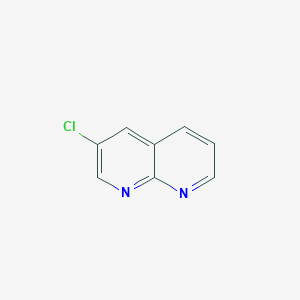

3-Chloro-1,8-naphthyridine

描述

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Contemporary Chemistry

The 1,8-naphthyridine nucleus, a bicyclic aromatic compound with two nitrogen atoms, is a versatile and highly valued scaffold in medicinal chemistry and beyond. tandfonline.comwikipedia.org Its structure is present in numerous natural products and has been incorporated into a wide array of synthetic compounds exhibiting a broad spectrum of biological activities. tandfonline.com These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic properties. tandfonline.com The ability of the 1,8-naphthyridine core to act as a binucleating ligand, binding to metal centers through its two nitrogen atoms, further extends its applications into coordination chemistry and the development of advanced materials. wikipedia.org The planar nature of the ring system also allows it to intercalate with DNA, a mechanism exploited in the design of certain therapeutic agents. nih.gov The continuous exploration of 1,8-naphthyridine derivatives is fueled by their proven success in drugs like nalidixic acid and enoxacin, and their potential to address challenges in areas like neurodegenerative diseases and immunomodulation. tandfonline.comwikipedia.org

Research Context and Scope Pertaining to 3-Chloro-1,8-naphthyridine

Within the large family of 1,8-naphthyridine derivatives, halogenated versions serve as crucial synthetic intermediates. This compound, specifically, is a valuable building block in organic synthesis. The presence of a chlorine atom at the 3-position activates the molecule for a variety of nucleophilic substitution reactions. This reactivity allows chemists to introduce a diverse range of functional groups onto the naphthyridine core, thereby creating libraries of novel compounds for biological screening.

Research involving chloro-naphthyridines often focuses on their utility in constructing more complex molecules. For instance, the chlorine atom can be displaced by amines, thiols, or other nucleophiles, paving the way for the synthesis of derivatives with tailored electronic and steric properties. This strategic derivatization is central to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to enhance its potency or selectivity for a biological target. rsc.org

While direct studies on this compound itself are often embedded within broader synthetic campaigns, its importance is underscored by the numerous patented and published methods for producing related chloro-naphthyridines. For example, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) via the Vilsmeier-Haack reaction is a well-documented pathway, highlighting the role of chlorinated naphthyridines as precursors to further functionalization. researchgate.netresearchgate.neteurjchem.com Similarly, compounds like 2-Bromo-3-chloro-1,8-naphthyridine are recognized as reactive intermediates for developing pharmaceuticals and agrochemicals. cymitquimica.comfluorochem.co.uk The research scope for this compound is therefore primarily as a versatile precursor, enabling access to a wide chemical space for discovering new molecules with potential therapeutic applications.

Historical Perspective of 1,8-Naphthyridine Synthesis and Derivatization

The synthesis of the 1,8-naphthyridine ring system has a rich history, with the Friedländer condensation being one of the most fundamental and enduring methods. This reaction typically involves the base- or acid-catalyzed condensation of a 2-aminopyridine (B139424) derivative, such as 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). The initial condensation is followed by a cyclodehydration step to form the second pyridine (B92270) ring, yielding the 1,8-naphthyridine scaffold.

Over the years, numerous modifications and improvements to the Friedländer synthesis have been developed to enhance yields, reduce reaction times, and promote more environmentally benign conditions. Innovations have included the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes, and the application of various catalysts like piperidine, cerium(III) chloride, and ionic liquids. acs.org These advancements have made the synthesis of substituted 1,8-naphthyridines more efficient and accessible.

The derivatization of the basic 1,8-naphthyridine skeleton has been a parallel and equally important area of research. Early work focused on simple substitutions, but as synthetic methodologies became more sophisticated, chemists began to introduce a wide array of functional groups to probe the molecule's biological activity. The synthesis of halo-substituted naphthyridines, such as this compound, was a significant step, as these compounds serve as versatile handles for further chemical modification through cross-coupling and nucleophilic substitution reactions, greatly expanding the diversity of accessible 1,8-naphthyridine derivatives. researchgate.net

Chemical and Physical Properties of this compound Derivatives

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O | chemsrc.com |

| Molecular Weight | 192.602 g/mol | chemsrc.com |

| Density | 1.4 g/cm³ | chemsrc.com |

| Boiling Point | 338.9 °C at 760 mmHg | chemsrc.com |

| Flash Point | 158.8 °C | chemsrc.com |

| LogP | 1.52 | chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXCJYDVRCEOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470589 | |

| Record name | 3-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-93-5 | |

| Record name | 3-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1.8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 1,8 Naphthyridine and Its Precursors

Regioselective Synthesis Strategies for 2-Chloro-3-formyl-1,8-naphthyridine

A crucial intermediate in the synthesis of many 1,8-naphthyridine (B1210474) derivatives is 2-chloro-3-formyl-1,8-naphthyridine. Its preparation often relies on regioselective methods that ensure the correct placement of the chloro and formyl groups on the naphthyridine ring.

Vilsmeier-Haack Cyclization of N-(pyridin-2-yl)acetamide

A widely employed and efficient method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. ekb.egresearchgate.netresearchgate.netniif.hueurjchem.comresearchgate.nettsijournals.comresearchgate.net This reaction involves treating N-(pyridin-2-yl)acetamide with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.egniif.huresearchgate.nettsijournals.com The reaction proceeds through an electrophilic substitution mechanism, where the Vilsmeier reagent formylates the acetamide, followed by an intramolecular cyclization to form the 1,8-naphthyridine ring system. niif.hu The use of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide can facilitate the cyclization process. tsijournals.com

This one-pot synthesis is valued for its simplicity and regioselectivity, providing direct access to the desired 2-chloro-3-formyl-1,8-naphthyridine scaffold. researchgate.netresearchgate.neteurjchem.com The resulting aldehyde is a versatile handle for further chemical transformations. researchgate.netresearchgate.neteurjchem.com

Synthesis of 3-Chloro-1,8-naphthyridine from 2-Chloro-1,8-naphthyridine-3-carboxylic Acid

The conversion of a carboxylic acid to a halogenated derivative is a common transformation in organic synthesis. In the context of 1,8-naphthyridines, 2-chloro-1,8-naphthyridine-3-carboxylic acid can serve as a precursor to this compound. One established method involves treating 2-hydroxy-1,8-naphthyridine-3-carboxylic acid with phosphorus oxychloride (POCl₃) to yield 2-chloro-1,8-naphthyridine-3-carboxylic acid. ispub.com This intermediate can then potentially be subjected to decarboxylation and subsequent chlorination, or a direct conversion of the carboxylic acid to the chloro group might be explored, although specific literature for the direct conversion to this compound from this particular precursor is less common in the provided search results. A more general approach for the synthesis of benzo[b] nih.govacs.orgnaphthyridine derivatives involves heating a suspension of a quinoline-3-carboxylic acid with thionyl chloride in a suitable solvent like trichloromethane. google.com

Preparation of this compound Derivatives with Specific Substitution Patterns

The synthesis of this compound derivatives with various substituents is crucial for developing new compounds with tailored properties. A common strategy involves the reaction of a precursor, such as a 2-amino-1,8-naphthyridine derivative, with chloroacetyl chloride. For example, 7-amino-substituted-2-methyl-1,8-naphthyridin-4-ol derivatives can be cyclized to form 4-substituted-3-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones using microwave irradiation in the presence of chloroacetyl chloride and a mild base. rasayanjournal.co.in

Another approach involves the condensation of 2-chloro-3-aryl-1,8-naphthyridines with amines. For instance, reacting 2-chloro-3-aryl-1,8-naphthyridine with benzene-1,4-diamine in the presence of sodium ethoxide can yield both mono- and bis-substituted products. figshare.com Furthermore, Schiff bases derived from 2-hydrazido-1,8-naphthyridine-3-carboxylic acid can be treated with monochloroacetyl chloride and triethylamine (B128534) in 1,4-dioxan to produce 3-chloro-4-(substituted phenyl)-1-(3-carboxy-1,8-naphthyridin-2-yl amino)-azetidin-2-ones. ispub.com

Gram-Scale Synthesis Approaches for 1,8-Naphthyridines in Aqueous Media

In a push towards more sustainable and environmentally friendly chemical processes, gram-scale synthesis of 1,8-naphthyridines in water has been successfully demonstrated. nih.govacs.orgresearchgate.netacs.org This approach revisits the classic Friedländer reaction, which traditionally utilizes organic solvents and various catalysts. nih.gov The use of water as a solvent is advantageous due to its low cost, non-toxicity, and abundance. nih.govacs.org

A key innovation in this area is the use of choline (B1196258) hydroxide (B78521) (ChOH), a biocompatible and inexpensive ionic liquid, as a metal-free catalyst. nih.govacs.orgresearchgate.net This method has been shown to produce substituted 1,8-naphthyridines in excellent yields (>90%). researchgate.netacs.org For example, the reaction of 2-aminonicotinaldehyde and acetone (B3395972) in water with a catalytic amount of ChOH at 50°C yields the desired product efficiently. acs.org This methodology has proven superior to previous methods using metal hydroxides like LiOH·H₂O in aqueous media, which often result in lower yields. nih.govacs.org The gram-scale synthesis has been successfully demonstrated, yielding several grams of the desired 1,8-naphthyridine products. acs.org

Table 1: Comparison of Catalysts for 1,8-Naphthyridine Synthesis in Aqueous Media

| Catalyst | Solvent | Yield of 2,7-dimethyl-1,8-naphthyridine (B83737) (10b) | Reference |

|---|---|---|---|

| LiOH·H₂O | Aqueous-alcohol | 69% | nih.govacs.org |

Recent Advancements in 1,8-Naphthyridine Synthetic Chemistry

The field of 1,8-naphthyridine synthesis continues to evolve, with a focus on developing more efficient, greener, and diverse methodologies. researchgate.nettandfonline.comkthmcollege.ac.innih.gov Recent advancements between 2015 and 2019 have included multicomponent reactions, green chemistry approaches to the Friedländer reaction, hydroamination of terminal alkynes followed by cyclization, metal-catalyzed syntheses, and ring expansion reactions. researchgate.netkthmcollege.ac.in

Some notable recent developments include:

Multicomponent Reactions: One-pot reactions involving an aromatic aldehyde, malononitrile (B47326) dimer, and enehydrazinoketone have been used to synthesize annulated 1,8-naphthyridines. researchgate.netkthmcollege.ac.in

Green Friedländer Reaction: A greener version of the Friedländer reaction has been developed for the synthesis of 2,3-disubstituted 1,8-naphthyridines. kthmcollege.ac.in

Metal-Catalyzed Syntheses: Copper(II) triflate (Cu(OTf)₂) and diethylamine (B46881) have been used to catalyze the annulation of 2-aminonicotinaldehydes with terminal alkynes to form 1,8-naphthyridines. kthmcollege.ac.in

Solvent-Free Synthesis: Microwave-assisted, solvent-free condensation of 2-mercapto-3-formyl nih.govacs.orgnaphthyridines with various chloro-compounds in the presence of anhydrous potassium carbonate has been reported for the synthesis of thieno[2,3-b]-1,8-naphthyridines. nih.gov

These advancements highlight the ongoing efforts to create more sustainable and atom-economical routes to this important class of heterocyclic compounds. kthmcollege.ac.in

Reactivity and Chemical Transformations of 3 Chloro 1,8 Naphthyridine

Reactions Involving the Chloro Substituent

The chlorine atom at the C-3 position of the 1,8-naphthyridine (B1210474) ring is the primary site of reactivity, susceptible to displacement by a range of nucleophiles. This reactivity is fundamental to the derivatization of the naphthyridine core.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-substituted naphthyridines. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. The presence of the ring nitrogen atoms facilitates this process by withdrawing electron density and stabilizing the intermediate.

Amines are effective nucleophiles in these reactions, leading to the formation of N-substituted 3-amino-1,8-naphthyridine derivatives. youtube.comyoutube.com Research on the related benzo[c] thesciencein.orgresearchgate.netnaphthyridine system demonstrates this principle. In the case of 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] thesciencein.orgresearchgate.netnaphthyridine, where the 1-position is electronically analogous to the 3-position in 1,8-naphthyridine, anilines readily displace the chloro group to react at this site. researchgate.net Such reactions are typically performed by heating the chloro-naphthyridine with the desired amine, sometimes in the presence of a base like potassium carbonate to neutralize the HCl generated. fishersci.se

Table 1: Nucleophilic Displacement of Chloro-Substituted Naphthyridine Analogues

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] thesciencein.orgresearchgate.netnaphthyridine | Anilines | 1-Anilino-3-methyl-6-(p-methylphenoxy)benzo[c] thesciencein.orgresearchgate.netnaphthyridine | Heating | researchgate.net |

| Aryl Halide (general) | Amine | Aryl Amine | K₂CO₃, Ethanol (B145695), Reflux | fishersci.se |

| Chloropyridine (general) | Amine | Aminopyridine | Heating | youtube.com |

Sulfur nucleophiles are highly effective for displacing halides from electron-deficient heterocyclic systems due to their strong nucleophilicity. libretexts.org Thiolate anions, generated from thiols, can readily displace the chlorine atom at the 3-position to form thioethers. In studies of a related 1,5-naphthyridine (B1222797) isomer, a chloro-derivative was treated with sodium methanethiol (B179389) to furnish the corresponding methylsulfanyl derivative. nih.gov

Furthermore, the chloro group can be converted to a mercapto (-SH) group. A prominent example of this transformation is seen with the related isomer, 2-chloro-3-formyl-1,8-naphthyridine. researchgate.netresearchgate.net The reaction of this compound with sodium sulfide (B99878) in a solvent like dimethylformamide (DMF) results in the displacement of the chlorine to yield 2-mercapto-3-formyl-1,8-naphthyridine. researchgate.net This reaction highlights a straightforward method for introducing a sulfur functionality onto the naphthyridine ring, which can serve as a handle for further synthetic modifications.

Table 2: Synthesis of Sulfur-Containing Naphthyridine Derivatives

| Starting Material | Reagent(s) | Product | Conditions | Reference |

| 2-Chloro-3-formyl-1,8-naphthyridine | Sodium sulfide (Na₂S) | 2-Mercapto-3-formyl-1,8-naphthyridine | DMF, Room Temperature | researchgate.net |

| 4-Chloro-1,5-naphthyridine derivative | Sodium methanethiol (NaSMe) | 4-(Methylsulfanyl)-1,5-naphthyridine derivative | NaH | nih.gov |

Transformations at the Formyl Group (if applicable to a formylated precursor)

While specific research on 3-chloro-1,8-naphthyridine bearing a formyl group is not widely available, the extensively studied isomer 2-chloro-3-formyl-1,8-naphthyridine serves as an excellent model for the reactivity of a formyl group on the chloro-naphthyridine scaffold. ekb.egsemanticscholar.org This precursor, synthesized via the Vilsmeier-Haack reaction from N-(pyridin-2-yl)acetamide, undergoes a variety of transformations at the aldehyde functionality. ekb.eg

The formyl group on the 2-chloro-3-formyl-1,8-naphthyridine can be directly oxidized to an ester, forming an alkoxy carbonyl derivative. A reported method for this conversion involves treating the aldehyde with N-Iodosuccinimide (NIS) and potassium carbonate (K₂CO₃) in an alcohol solvent (e.g., methanol (B129727) or ethanol). researchgate.netresearchgate.net This reaction proceeds at room temperature and provides the corresponding 2-chloro-3-(methoxycarbonyl)-1,8-naphthyridine or 2-chloro-3-(ethoxycarbonyl)-1,8-naphthyridine in good yields. researchgate.netresearchgate.net This transformation is a valuable step for converting the aldehyde into a less reactive ester group or for further derivatization, such as amide formation.

The formyl group is a versatile precursor for the construction of fused heterocyclic rings. This is typically achieved by first converting the aldehyde to a carbohydrazide (B1668358), which then undergoes cyclization with various one-carbon reagents. researchgate.netresearchgate.net

Oxadiazoles : The 2-chloro-3-formyl-1,8-naphthyridine is first converted to its methyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to form 2-chloro-1,8-naphthyridine-3-carbohydrazide. researchgate.net This hydrazide is a key intermediate for synthesizing 1,3,4-oxadiazoles. nih.gov For instance, reaction of the hydrazide with carbon disulfide (CS₂) in a basic medium yields a 1,3,4-oxadiazole-5-thiol derivative fused to the naphthyridine ring. researchgate.net

Thiadiazoles and Triazoles : The carbohydrazide intermediate can be further reacted to form other heterocycles. Treatment with ammonium (B1175870) thiocyanate (B1210189) leads to a thiosemicarbazide, which can be cyclized under different conditions to form thiadiazoles or triazoles. researchgate.net Research has demonstrated the synthesis of fused thiadiazolo-thion and triazolo-thion rings from the 2-chloro-3-formyl-1,8-naphthyridine precursor. researchgate.net Similarly, hydrazino-1,8-naphthyridines can undergo oxidative cyclization to form fused triazolo[4,3-a] thesciencein.orgresearchgate.netnaphthyridines. thesciencein.orgthesciencein.orgconnectjournals.com

Table 3: Heterocycle Formation from 2-Chloro-3-formyl-1,8-naphthyridine Precursors

| Precursor | Reagent(s) | Product Type | Reference |

| 2-Chloro-1,8-naphthyridine-3-carbohydrazide | Carbon disulfide (CS₂) / KOH | 1,3,4-Oxadiazol-5-thiol | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbohydrazide | Ammonium thiocyanate, then cyclization | Thiadiazolo-thion | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbohydrazide | Phenyl isothiocyanate, then NaOH | Triazolo-thion | researchgate.netasianpubs.org |

| 2-Hydrazino-1,8-naphthyridine derivative | Oxidizing Agent (e.g., Chloramine-T) | Triazolo[4,3-a] thesciencein.orgresearchgate.netnaphthyridine | thesciencein.orgthesciencein.org |

Condensation Reactions

Condensation reactions are crucial for both building the 1,8-naphthyridine skeleton and for its subsequent functionalization. The Friedländer synthesis, a condensation between a 2-aminopyridine (B139424) carboxaldehyde and a compound containing an active methylene (B1212753) group, is a primary method for constructing the core ring system. rsc.orgnih.gov

Once formed, chloro-substituted 1,8-naphthyridines can participate in further condensation reactions. For example, 2-amino-7-chloro-1,8-naphthyridine undergoes condensation with various aromatic aldehydes to form the corresponding imines (Schiff bases). asianpubs.org

The formyl group of 2-chloro-3-formyl-1,8-naphthyridine is particularly useful for Claisen-Schmidt condensations. It reacts with ketones possessing α-hydrogens, such as acetophenone (B1666503) and its derivatives, in the presence of a base like ethanolic sodium hydroxide (B78521). ekb.egresearchgate.net This reaction yields α,β-unsaturated carbonyl compounds, commonly known as chalcones, which are valuable intermediates for synthesizing other heterocyclic systems, like pyrazoles. ekb.eg

Table 4: Examples of Condensation Reactions

| Naphthyridine Reactant | Co-reactant | Reaction Type | Product | Reference |

| 2-Chloro-3-formyl-1,8-naphthyridine | Acetophenone | Claisen-Schmidt Condensation | 1-Aryl-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one (Chalcone) | ekb.egresearchgate.net |

| 2-Amino-7-chloro-1,8-naphthyridine | Aromatic Aldehydes | Imine Formation | 2-Arylideneamino-7-chloro-1,8-naphthyridine | asianpubs.org |

| 2-Aminonicotinaldehyde | α-Methylene Carbonyl Compound | Friedländer Synthesis | Substituted 1,8-Naphthyridine | rsc.org |

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a reliable method for forming chalcones, which are α,β-unsaturated ketones. scispace.com This reaction typically involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base or acid catalyst. core.ac.uk In the context of this compound, its derivative, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), serves as the aldehyde component.

A study by Ayoob et al. demonstrated the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamide. ekb.eg This carbaldehyde was then reacted with various acetophenones, including acetophenone itself, p-hydroxy acetophenone, pyridine-3-acetyl, furan-2-acetyl, and indole-2-acetyl, in the presence of ethanolic sodium hydroxide to yield the corresponding chalcones. ekb.egresearchgate.net This condensation reaction is a classic example of the Claisen-Schmidt reaction, forming a new carbon-carbon bond and the characteristic enone system of chalcones. researchgate.net

The general reaction scheme for the Claisen-Schmidt condensation to produce chalcone derivatives from 2-chloro-1,8-naphthyridine-3-carbaldehyde is depicted below:

Table 1: Examples of Chalcones Synthesized from 2-Chloro-1,8-naphthyridine-3-carbaldehyde

| Reactant (Acetophenone Derivative) | Resulting Chalcone | Reference |

| Acetophenone | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-phenylprop-2-en-1-one | ekb.egresearchgate.net |

| p-Hydroxy acetophenone | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | ekb.egresearchgate.net |

| Pyridine-3-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | ekb.eg |

| Furan-2-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | ekb.eg |

| Indole-2-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(1H-indol-2-yl)prop-2-en-1-one | ekb.egresearchgate.net |

Reactions with Hydrazine Hydrate to Form Hydrazide Derivatives

The reaction of chloro-substituted naphthyridines with hydrazine hydrate can lead to the formation of hydrazide derivatives or can induce ring transformation reactions, depending on the position of the chlorine atom and the reaction conditions. rsc.org For instance, treating 4-chloro-1,8-naphthyridines with hydrazine hydrate at high temperatures (150 °C in a sealed tube) results in a rearrangement to form pyrazol-5-ylpyridines. rsc.org

However, when 2-chloro-1,8-naphthyridine-3-carbaldehyde is condensed with hydrazine hydrate in the presence of sodium acetate (B1210297) in methanol, it leads to the formation of hydrazone derivatives. researchgate.net This reaction is a condensation between the carbonyl group of the aldehyde and the amino group of hydrazine.

Furthermore, 1,8-naphthyridine-3-carboxylate can be converted into 1,8-naphthyridine-3-carbohydrazide by reacting with an excess of hydrazine hydrate under reflux conditions. sci-hub.se This transformation is a nucleophilic acyl substitution where the ester group is replaced by a hydrazide group.

Cyclization Reactions

The reactive nature of this compound and its derivatives allows for various cyclization reactions to build more complex heterocyclic systems.

Formation of Azetidinone Derivatives

Azetidinones, also known as β-lactams, are four-membered cyclic amides. The synthesis of azetidinone derivatives can be achieved through the cyclo-condensation reaction of Schiff bases with chloroacetyl chloride. chemijournal.com In a relevant synthesis, Schiff bases derived from the condensation of an appropriate amine with an aromatic aldehyde undergo cyclocondensation with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 3-chloro-azetidinone derivatives. researchgate.net While the direct use of this compound in this specific reaction is not detailed in the provided snippets, the general principle involves the formation of an imine (Schiff base) which then undergoes a [2+2] cycloaddition with a ketene (B1206846) generated in situ from chloroacetyl chloride. mdpi.com

Tetrazolo[1,5-a]researchgate.netnih.govnaphthyridine Formation via Azido (B1232118) Intermediates

The treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide (B81097) in ethanol leads to the formation of tetrazolo[1,5-a] researchgate.netnih.govnaphthyridine-4-carbaldehyde. researchgate.net This reaction proceeds through an unstable 2-azido intermediate. The azide ion initially displaces the chloride ion via nucleophilic aromatic substitution. The resulting azido compound then undergoes an intramolecular cyclization to form the fused tetrazole ring system. researchgate.net

Functionalization of the Naphthyridine Ring System

The 1,8-naphthyridine ring is a versatile scaffold that can be functionalized at various positions. The presence of a halogen, such as chlorine, provides a handle for introducing a wide range of functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, halo-1,5-naphthyridines are valuable intermediates for introducing nucleophilic reagents into the naphthyridine ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

In the context of this compound, the chlorine atom can act as the halide component in a Suzuki coupling reaction. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the 1,8-naphthyridine ring. The general scheme involves the reaction of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com While palladium is a common catalyst, nickel catalysts have also gained significant attention for Suzuki-Miyaura reactions due to their lower cost and ability to couple challenging substrates. rsc.org The reaction is compatible with a variety of functional groups and offers a versatile method for the functionalization of the 1,8-naphthyridine core. nih.gov

Pharmacological and Biological Research on 3 Chloro 1,8 Naphthyridine Derivatives

Antimicrobial Activities

Derivatives of 3-Chloro-1,8-naphthyridine have been investigated for their ability to combat microbial infections, demonstrating a range of activities from direct antibacterial and antifungal effects to modulating the efficacy of existing antibiotic drugs.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 1,8-naphthyridine (B1210474) derivatives has been evaluated against a spectrum of pathogenic bacteria. Some compounds exhibit direct bactericidal or bacteriostatic action. For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) demonstrated high activity against the Gram-positive bacterium Streptococcus pyogenes and moderate activity against the Gram-negative Escherichia coli. Furthermore, certain hydrazono and azo derivatives of 1,8-naphthyridine, particularly those with a 4-chloro substituent on an associated phenyl ring, have shown notable activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

However, not all derivatives display potent intrinsic antibacterial properties. Research on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide revealed that it had no significant direct antibacterial activity, with Minimum Inhibitory Concentration (MIC) values greater than or equal to 1,024 µg/mL against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. acs.orgresearchgate.net This highlights the critical role that specific substitutions on the 1,8-naphthyridine ring play in determining direct antibacterial efficacy.

Table 1: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Streptococcus pyogenes | High |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Escherichia coli | Moderate |

| Hydrazono/Azo derivatives with 4-chlorophenyl ring | Bacillus subtilis | Active |

| Hydrazono/Azo derivatives with 4-chlorophenyl ring | Staphylococcus aureus | Active |

| Hydrazono/Azo derivatives with 4-chlorophenyl ring | Escherichia coli | Active |

| Hydrazono/Azo derivatives with 4-chlorophenyl ring | Pseudomonas aeruginosa | Active |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus | Not Active (MIC ≥ 1,024 µg/mL) acs.orgresearchgate.net |

Antibiotic-Modulating Properties and Synergistic Effects with Fluoroquinolones

A significant area of research has been the ability of 1,8-naphthyridine derivatives to enhance the activity of conventional antibiotics, particularly against drug-resistant bacteria. researchgate.net Studies have shown that while some derivatives lack direct antibacterial action, they can act as powerful modulators, restoring or increasing the susceptibility of bacteria to drugs like fluoroquinolones. acs.orgresearchgate.net

One study focused on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide and its interaction with the fluoroquinolones norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa. researchgate.net The derivative, when used at a subinhibitory concentration, significantly decreased the MIC of the fluoroquinolones, indicating a synergistic effect. acs.orgresearchgate.net For example, in combination with the naphthyridine derivative, the MIC of lomefloxacin against E. coli was reduced from 16 to 3.2 µg/mL. acs.org This potentiation suggests that such compounds could help overcome bacterial resistance. The proposed mechanism for this synergy involves the ability of 1,8-naphthyridine derivatives to inhibit bacterial DNA gyrase (topoisomerase), an action similar to that of fluoroquinolones, or to inhibit efflux pumps that expel antibiotics from the bacterial cell. acs.org

Table 2: Synergistic Effect of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide with Fluoroquinolones

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Naphthyridine Derivative (µg/mL) |

|---|---|---|---|

| E. coli 06 | Lomefloxacin | 16 | 3.2 acs.org |

| E. coli 06 | Ofloxacin | 32 | 4 acs.org |

| S. aureus 10 | Norfloxacin | >128 | 64 |

| P. aeruginosa 24 | Norfloxacin | 128 | 32 |

Data sourced from studies on multi-resistant bacterial strains. acs.org

Antifungal Activities

The antimicrobial research on 1,8-naphthyridine derivatives extends to their potential as antifungal agents. Specific structural modifications have yielded compounds with efficacy against pathogenic fungi. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine that include a 4-chlorophenyl ring were found to be active against Aspergillus niger and Candida albicans. The activity of these compounds was comparable to the standard antifungal drug griseofulvin. Further studies have confirmed the screening of various 1,8-naphthyridine derivatives against fungal strains such as Candida albicans, indicating a broad interest in this therapeutic application. tandfonline.com

Anticancer Potential and Cytotoxic Activity

The 1,8-naphthyridine scaffold is a key feature in several compounds investigated for their anticancer properties. nih.govekb.egnih.gov Research has shown that these derivatives can exhibit significant cytotoxic activity against various human cancer cell lines. The mechanism of action is often attributed to the inhibition of critical enzymes like topoisomerase II and the induction of apoptosis. nih.govekb.eg The presence of an electron-withdrawing substituent, such as a chloro group, has been noted to significantly enhance the cytotoxic activity of these compounds.

Activity against Specific Cancer Cell Lines (e.g., MCF7, PA-1, SW620)

The cytotoxic effects of 1,8-naphthyridine derivatives have been documented against a panel of human cancer cell lines.

MCF7 (Breast Cancer): A number of studies have demonstrated the efficacy of 1,8-naphthyridine derivatives against the MCF7 human breast cancer cell line. researchgate.netnih.gov In one study, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated, with some compounds showing IC₅₀ values as low as 1.47 µM, which was more potent than the reference drug staurosporine. researchgate.net Another study reported that a 7-chloro-6-fluoro-1,8-naphthyridine derivative demonstrated high cytotoxicity against a number of cancer cell lines, including presumably breast cancer lines.

PA-1 (Ovarian Cancer) and SW620 (Colon Cancer): Research by Kumar and colleagues involved the synthesis of novel 1,8-naphthyridine-3-carboxamide analogs. ekb.eg These compounds were tested for cytotoxicity against a wide panel of nine different cancerous cell lines, which explicitly included the ovarian cancer cell line PA-1 and the colon cancer cell line SW620. ekb.eg This confirms that the anticancer potential of this class of compounds has been evaluated in these specific cell lines.

Table 3: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (Breast) | IC₅₀ | 1.47 µM | researchgate.net |

| 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (Breast) | IC₅₀ | 1.62 µM | researchgate.net |

| 1,8-Naphthyridine-3-carboxamides | PA-1 (Ovary) | Cytotoxicity | Tested | ekb.eg |

| 1,8-Naphthyridine-3-carboxamides | SW620 (Colon) | Cytotoxicity | Tested | ekb.eg |

Antihistaminic Activity and H1 Receptor Antagonism

Beyond antimicrobial and anticancer research, the 1,8-naphthyridine scaffold has been explored for its potential in treating allergic conditions. nih.gov H1 antagonists, or H1 blockers, are a class of medications that inhibit the action of histamine (B1213489) at the H1 receptor, which is a key mechanism in relieving allergic reactions. medchemexpress.com

New derivatives of 1,8-naphthyridine-3-carboxylic acid have been specifically designed and synthesized to act as H1 receptor antagonists. In one study, these compounds were evaluated for their in vivo antihistaminic activity on guinea pig trachea, using the well-known antihistamine chlorpheniramine (B86927) as a standard for comparison. nih.gov The findings revealed that certain derivatives displayed a promising bronchorelaxant effect, antagonizing histamine-induced bronchospasm. nih.gov Molecular docking studies were also performed to understand how these compounds bind to the active site of the H1 receptor, confirming their potential as effective H1R antagonistic compounds. nih.gov This line of research suggests a role for 1,8-naphthyridine derivatives in the development of new treatments for allergic disorders. nih.govmdpi.com

Anti-inflammatory Properties

Derivatives of 1,8-naphthyridine have demonstrated notable anti-inflammatory and analgesic activities. tandfonline.comnih.gov A study into a series of substituted 5-amino ekb.egnih.govucf.edutriazolo[4,3-a] nih.govsemanticscholar.orgnaphthyridine-6-carboxamides revealed several compounds with significant anti-inflammatory effects in rat models. nih.gov

One of the most effective compounds from this series, 1d , exhibited an 80% inhibition of carrageenan-induced paw edema in rats. nih.gov This compound also showed high potency, with a threshold dose of 1.6 mg/kg resulting in a 31% inhibition of edema. nih.gov A key advantage of compound 1d is its lack of gastrolesive effects at a high oral dose of 100 mg/kg in rats, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other derivatives, such as 1c , 1e , 1f , and 1g , also displayed interesting anti-inflammatory properties. nih.gov The anti-inflammatory action of some 1,8-naphthyridine derivatives is attributed to their ability to downregulate the production of pro-inflammatory cytokines. nih.govresearchgate.net

| Compound | Anti-inflammatory Activity (% Inhibition of Edema in Rats) | Notes |

|---|---|---|

| 1d | 80% | Potent activity with a threshold dose of 1.6 mg/kg (31% inhibition). No gastrolesive effects observed. nih.gov |

| 1c | Significant | Exhibited very interesting anti-inflammatory properties. nih.gov |

| 1e | Significant | Exhibited very interesting anti-inflammatory properties. nih.gov |

| 1f | Significant | Exhibited very interesting anti-inflammatory properties. nih.gov |

| 1g | Significant | Exhibited very interesting anti-inflammatory properties. nih.gov |

Antimalarial Activity

The search for new and effective antimalarial agents has led to the investigation of 1,8-naphthyridine derivatives. nih.govresearchgate.net One area of focus has been the development of 2-oxo-tetrahydro-1,8-naphthyridines as selective inhibitors of the Plasmodium falciparum protein farnesyltransferase (PFT), an enzyme crucial for parasite viability. nih.govucf.edunih.gov

Research has shown that these compounds can inhibit the malarial PFT at low nanomolar concentrations and are significantly less potent against the corresponding mammalian enzyme, indicating a favorable selectivity profile. nih.gov Certain derivatives have been found to block the growth of Plasmodium falciparum in in-vitro cultures with sub-micromolar efficacy. ucf.edunih.gov For instance, some of the most potent compounds in one study inhibited the malarial PFT with potencies in the low nanomolar range and were effective against cultured parasites in the hundreds of nanomolar range. nih.gov

In a related study on 2,8-disubstituted-1,5-naphthyridines, a frontrunner compound demonstrated an 80% reduction in parasitemia in a humanized P. falciparum mouse malaria infection model when administered at a dose of 4 x 50 mg/kg. acs.org Another promising compound from this series was found to be efficacious in the same model at a single oral dose of 32 mg/kg. acs.org

| Compound Class | Mechanism of Action | In Vitro Activity | In Vivo Efficacy |

|---|---|---|---|

| 2-Oxo-tetrahydro-1,8-naphthyridines | Inhibition of P. falciparum protein farnesyltransferase (PFT) | Low nanomolar inhibition of PFT; sub-micromolar inhibition of parasite growth in culture. nih.gov | Not specified in the provided information. |

| 2,8-Disubstituted-1,5-naphthyridines | Inhibition of P. falciparum phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation | Potent antiplasmodial activity. acs.org | 80% reduction in parasitemia at 4 x 50 mg/kg; single oral dose of 32 mg/kg showed efficacy in a mouse model. acs.org |

Anticonvulsant Activity

The diverse pharmacological profile of 1,8-naphthyridine derivatives also includes anticonvulsant properties. nih.govresearchgate.net This has prompted research into their potential as therapeutic agents for neurological disorders such as epilepsy. nih.gov While specific data on this compound derivatives is limited in the provided search results, the broader class of 1,8-naphthyridines has been recognized for its anticonvulsant potential. Further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for this particular therapeutic application.

Antitumor and Analgesic Properties

1,8-Naphthyridine derivatives have emerged as a promising class of compounds with significant antitumor and analgesic activities. tandfonline.comnih.govnih.gov Their anticancer effects are often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of topoisomerase enzymes. ekb.eg

A number of halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent in vitro cytotoxicity against various human cancer cell lines. nih.govtandfonline.com For example, compound 47 showed a half-maximal inhibitory concentration (IC50) of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines, respectively. nih.govtandfonline.com Another derivative, compound 29 , an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, exhibited potent cytotoxicity with an IC50 of 0.41 µM against the PA-1 (ovarian cancer) cell line. nih.govtandfonline.com

In addition to their antitumor potential, certain 5-amino ekb.egnih.govucf.edutriazolo[4,3-a] nih.govsemanticscholar.orgnaphthyridine-6-carboxamides have been identified as having prevalent analgesic activity, which was often accompanied by sedative effects in mice. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 47 | MIAPaCa | 0.41 nih.govtandfonline.com |

| K-562 | 0.77 nih.govtandfonline.com | |

| 36 | PA-1 | 1.19 nih.gov |

| 29 | PA-1 | 0.41 nih.govtandfonline.com |

| SW620 | 1.4 nih.gov |

Inhibition of DNA Gyrase and Topoisomerase II Enzymes

A significant mechanism through which 1,8-naphthyridine derivatives exert their biological effects, particularly their antibacterial and antitumor activities, is through the inhibition of DNA gyrase and topoisomerase II enzymes. ekb.egresearchgate.net These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for drug development.

A novel series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govsemanticscholar.orgnaphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity and DNA gyrase inhibitory potential. nih.gov The most active compound, compound 14 , demonstrated a potent inhibitory effect on E. coli DNA gyrase and exhibited a significant antibacterial profile comparable to reference drugs like ciprofloxacin. nih.gov It recorded a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) value of 1.95 µg/mL against S. aureus and E. coli strains. nih.gov

Furthermore, other 1,8-naphthyridine derivatives have been designed and synthesized as potential topoisomerase II inhibitors. semanticscholar.orgnih.gov In one study, compound 5p was identified as a potent topoisomerase IIβ inhibitor, outperforming known inhibitors like doxorubicin (B1662922) and topotecan (B1662842) in in-vitro assays. semanticscholar.orgnih.gov This compound was found to induce cell cycle arrest and apoptosis in cancer cells. semanticscholar.orgnih.gov

| Compound | Target Enzyme | Activity |

|---|---|---|

| 14 | E. coli DNA Gyrase | Potent inhibitor; MIC90 of 1.95 µg/mL against S. aureus and E. coli. nih.gov |

| 5p | Topoisomerase IIβ | Potent inhibitor, better than doxorubicin and topotecan in vitro. Induced cell cycle arrest and apoptosis. semanticscholar.orgnih.gov |

| 5g | Topoisomerase II | Induced cell cycle arrest and apoptosis. semanticscholar.orgnih.gov |

Computational and in Silico Studies

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target receptor at the molecular level. For derivatives of 1,8-naphthyridine (B1210474), molecular docking studies have been instrumental in exploring their binding modes with various biological targets, including the histamine (B1213489) H1 receptor and DNA gyrase.

H1 Receptor:

In the pursuit of novel antihistaminic agents, molecular docking studies have been performed on 1,8-naphthyridine-3-carboxylic acid derivatives to understand their interaction with the H1 receptor. rsc.orgnih.gov These studies have helped in identifying the key amino acid residues in the active site of the receptor that are crucial for binding. The insights gained from these docking studies have guided the synthesis of more potent and selective H1 receptor antagonists. nih.govresearchgate.net For instance, the docking scores of a series of 1,8-naphthyridine derivatives against the H1 receptor have been calculated to rank the ligands based on their binding affinity. researchgate.net

DNA Gyrase:

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria and a well-established target for antibacterial agents. nih.gov Molecular docking experiments have suggested that new 1,8-naphthyridine derivatives can inhibit both DNA gyrase and DNA topoisomerase IV in a manner similar to known fluoroquinolone antibiotics like norfloxacin. researchgate.net These computational predictions have been subsequently validated by in vitro enzymatic assays, confirming DNA gyrase and topoisomerase IV as the targets for these compounds. researchgate.net The binding poses of these derivatives within the cleavage complex of DNA gyrase from Staphylococcus aureus and Mycobacterium tuberculosis have been analyzed to understand the structure-activity relationships. researchgate.net

| Receptor/Enzyme | Organism | Purpose of Docking Study | Key Findings |

|---|---|---|---|

| Histamine H1 Receptor | Human | To understand the molecular interaction and binding mode of potential antihistaminic agents. rsc.orgresearchgate.net | Identified critical ligand-protein interactions within the binding pocket, guiding the design of potent antagonists. researchgate.net |

| DNA Gyrase | Staphylococcus aureus, Mycobacterium tuberculosis | To predict the binding poses and affinity of potential antibacterial agents. researchgate.net | Derivatives showed similar binding poses to co-crystallized quinolone ligands, correlating with observed antibacterial activity. researchgate.net |

| Topoisomerase IV | Klebsiella pneumoniae | To investigate the inhibition mechanism of potential antibacterial agents. researchgate.net | The docking studies suggested that the new derivatives inhibit this enzyme in a manner similar to norfloxacin. researchgate.net |

Prediction of Binding Modes and Pharmacokinetic Parameters (ADMET)

In addition to predicting binding affinity, in silico computational studies are crucial for predicting the binding modes and pharmacokinetic parameters of drug candidates. researchgate.net The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its clinical success. biorxiv.org For 1,8-naphthyridine derivatives, computational tools have been employed to predict these parameters early in the drug discovery process.

In silico ADMET predictions for newly synthesized 1,8-naphthyridine-3-carbonitrile (B1524053) analogues indicated that their values fell within the range observed for marketed drugs. nih.gov Similarly, the ADMET profiles of 1,8-naphthyridine-3-carboxylic acid derivatives were found to be favorable, suggesting low toxicity and enhanced drug absorption and solubility. slideshare.net These predictions, combined with in vivo activity data, have identified promising lead compounds for the development of selective and potent antihistaminic agents. slideshare.net The synthetic accessibility of these compounds has also been evaluated computationally, which is a key consideration in the selection process of drug candidates. slideshare.net

| Compound Series | Predicted Properties | Significance |

|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile analogues | ADMET values within the range of marketed drugs. nih.gov | Indicates a favorable pharmacokinetic profile for these potential anti-mycobacterial agents. |

| 1,8-Naphthyridine-3-carboxylic acid derivatives | Favorable ADMET profiles, suggesting low toxicity and enhanced absorption and solubility. slideshare.net | Supports their potential as lead candidates for new antihistaminic agents. slideshare.net |

In Silico Prediction of Biological Activities (e.g., PASS Software)

The Prediction of Activity Spectra for Substances (PASS) software is an in silico tool that predicts a wide range of biological activities of a compound based on its chemical structure. biorxiv.org This program can anticipate thousands of biological activities with a high degree of accuracy, including pharmacological effects, mechanisms of action, and potential adverse effects. biorxiv.orgresearchgate.net

Prior to the synthesis of new 1,8-naphthyridine-3-carboxylic acid derivatives, PASS software was utilized to predict their biological activities. rsc.orgnih.gov This in silico approach, in combination with SwissADME and molecular docking, was found to be suitable for deriving and synthesizing effective antihistaminic agents. rsc.orgresearchgate.net The predictions from PASS can help in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. researchgate.net The results from PASS are presented as a probability of a compound being active (Pa) or inactive (Pi) for a particular biological activity. researchgate.net

Time-Dependent Dynamic Alterations of Docked Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to compute the time-dependent dynamic alterations of docked complexes, providing insights into the stability and conformational changes of the ligand-receptor complex. nih.gov

For a series of 1,8-naphthyridine-3-carbonitrile analogues, MD simulations were conducted to investigate the stability, conformation, and intermolecular interactions of the ligand molecules bound to the enoyl-ACP reductase (InhA) target from Mycobacterium tuberculosis. nih.govrsc.org These simulations, which can be run for nanoseconds, help in understanding the flexibility and stability of the docked complex compared to the unbound enzyme. nih.gov The academic version of the Desmond module has been employed for such simulations, using force fields like OPLS4 to model the interactions. nih.gov The root mean square deviation (RMSD) of the protein backbone is often analyzed to assess the stability of the complex over the simulation time. nih.gov Such studies have also been applied to understand the stable complex formation of 1,8-naphthyridine derivatives with the human A2A adenosine (B11128) receptor. nih.gov

Spectroscopic Characterization of 3 Chloro 1,8 Naphthyridine and Its Derivatives

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups and vibrational modes of the 1,8-naphthyridine (B1210474) core and its substituents. In derivatives of 3-Chloro-1,8-naphthyridine, characteristic absorption bands are observed that confirm the presence of the naphthyridine ring and appended functionalities.

For instance, in 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the IR spectrum (KBr) displays significant peaks at 3051 cm⁻¹ (aromatic C-H stretching), 2242 cm⁻¹ (C≡N stretching of the nitrile group), 1659 cm⁻¹ (amide C=O stretching), 1602 cm⁻¹, and 1458 cm⁻¹ (C=C and C=N stretching vibrations of the naphthyridine ring) ekb.eg. Similarly, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine exhibit a strong band for the carbonyl group in the range of 1685-1690 cm⁻¹ and a band for the C-Cl bond around 650-755 cm⁻¹ mdpi.com.

The analysis of various derivatives reveals consistent patterns. For example, 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile and its substituted analogs show characteristic IR absorptions for N-H, C-H, C≡N, and C=O stretching, confirming the successful incorporation of the piperazine and substituted aniline moieties rsc.org.

| Compound | Key FTIR Absorptions (cm⁻¹) | Source |

| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 3051 (aromatic C-H), 2242 (C≡N), 1659 (C=O), 1602, 1458 (C=C, C=N) | ekb.eg |

| 3-(2-chloro-1,8-naphthyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one | 1685 (C=O), 1605 (C=C), 650 (C-Cl) | mdpi.com |

| 2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 3354, 2916, 2242, 2223, 1690, 1493 | rsc.org |

| 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 3349, 2243, 2021, 1677, 1483 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives, providing detailed information about the hydrogen and carbon framework.

¹H NMR: The proton NMR spectra of 1,8-naphthyridine derivatives typically show distinct signals for the protons on the heterocyclic rings. For example, in the ¹H NMR spectrum of 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile in DMSO-d₆, the naphthyridine protons appear at δ 8.99 (m, 1H), 8.33 (dd, J = 8.0, 2.0 Hz, 1H), and 7.47 (dd, J = 8.0, 4.4 Hz, 1H) ppm. The piperazine and chloroacetyl protons are also clearly resolved ekb.eg.

In chalcone derivatives of 2-chloro-3-formyl-1,8-naphthyridine, the protons of the naphthyridine ring are observed in the aromatic region, with the C4-H proton typically appearing as a singlet around δ 7.78-7.99 ppm and other ring protons showing characteristic doublet and triplet splitting patterns mdpi.com.

¹³C NMR: The carbon-13 NMR spectra provide insights into the carbon skeleton of the molecule. For 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the naphthyridine carbons at δ 165.55, 159.23, 156.76, 155.73, 153.92, 149.24, 138.48, 121.22, 118.38, and 117.41 ppm. The nitrile carbon appears at δ 98.91 ppm, and the carbons of the piperazine and chloroacetyl groups are also present rsc.org.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 8.99 (m, 1H), 8.33 (dd, 1H), 7.47 (dd, 1H), 4.48 (s, 2H), 3.85–3.74 (m, 4H), 3.70–3.67 (m, 4H) | 165.55, 159.23, 156.76, 155.73, 153.92, 149.24, 138.48, 121.22, 118.38, 117.41, 98.91, 49.18, 48.27, 42.56 | ekb.egrsc.org |

| 3-(2-chloro-1,8-naphthyridin-2-yl)-1-phenyl-prop-2-en-1-one | 8.88 (d, 1H), 7.78 (s, 1H), 7.51-7.55 (d, 1H), 7.43-7.45 (d, 1H), 7.15-7.19 (t, 1H), 7.25-7.29 (d, 1H), 6.96-7.31 (m, 4H, ArH) | Not available | mdpi.com |

| 2-(4-((3,4-Dimethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 9.01–8.97 (m, 2H), 8.35–8.29 (m, 1H), 7.47 (dd, 1H), 6.84 (d, 1H), 6.51 (d, 1H), 6.42 (dd, 1H), 5.25 (s, 1H), 3.94 (s, 2H), 3.85–3.80 (m, 4H), 3.74–3.71 (m, 4H), 2.12 (s, 3H), 2.07 (s, 3H) | 169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85 | rsc.org |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of the parent compound, this compound (C₈H₅ClN₂), which has a monoisotopic mass of 164.01413 Da.

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.02141 |

| [M+Na]⁺ | 187.00335 |

| [M-H]⁻ | 163.00685 |

| [M]⁺ | 164.01358 |

For derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used. For example, the calculated m/z for the [M+Na]⁺ ion of 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (C₁₅H₁₄ClN₅O) is 315.76, with the found value being 338.10 [M+Na]⁺ rsc.org. The mass spectra of chloro-substituted compounds often exhibit a characteristic 1:3 isotope pattern for the chlorine atom, which can aid in structure confirmation rsc.org.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl, etc.) in a compound, which is crucial for confirming the empirical and molecular formula. For newly synthesized derivatives of 1,8-naphthyridine, the calculated elemental composition is compared with the experimentally found values to verify the purity and identity of the compound.

For 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (C₁₅H₁₄ClN₅O), the calculated and found values are in close agreement:

| Element | Calculated (%) | Found (%) | Source |

| C | 57.06 | 57.01 | rsc.org |

| H | 4.47 | 4.53 | rsc.org |

| Cl | 11.23 | 11.20 | rsc.org |

| N | 22.18 | 22.23 | rsc.org |

| O | 5.07 | 5.09 | rsc.org |

This close correlation between the calculated and found percentages confirms the molecular formula of the synthesized compound.

Future Directions and Research Gaps

Development of Novel 3-Chloro-1,8-naphthyridine Analogues for Specific Therapeutic Applications

The core 1,8-naphthyridine (B1210474) structure has demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov A primary future direction is the rational design and synthesis of novel analogues derived from this compound, tailored for enhanced potency and selectivity against specific therapeutic targets.

Researchers are exploring modifications to the 1,8-naphthyridine nucleus to develop compounds for various diseases. For instance, derivatives have been designed as antihistaminic agents by evaluating their ability to act as H1 receptor antagonists. researchgate.netnih.gov Other research focuses on creating potent antibacterial agents, with some derivatives showing promise in boosting the efficacy of existing antibiotics against multi-resistant bacteria. Furthermore, the scaffold is being actively investigated for its potential in cancer therapy and in treating neurodegenerative disorders. nih.govresearchgate.net A significant research gap remains in the systematic exploration of substitutions at various positions of the this compound ring to create large, diverse chemical libraries for high-throughput screening against a wider range of diseases.

Key therapeutic areas for future development include:

Oncology: Designing derivatives that can overcome drug resistance in cancer cells. Chemical modifications at the C3 and C7 positions have been shown to convert antibacterial fluoroquinolones into anticancer analogues. dntb.gov.ua

Infectious Diseases: Synthesizing novel compounds to combat drug-resistant strains of bacteria and mycobacteria. rsc.org For example, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv strain. rsc.orgnih.gov

Neurological Disorders: Exploring analogues for conditions like Alzheimer's disease and depression, leveraging the scaffold's ability to cross the blood-brain barrier. nih.gov

Inflammatory and Immunological Disorders: Developing selective immunomodulatory agents with fewer side effects than current therapies. nih.gov

Elucidation of Detailed Mechanisms of Action at the Molecular Level

While numerous this compound derivatives have shown promising biological activity, a significant research gap exists in understanding their precise mechanisms of action at the molecular level. For many reported compounds, the specific protein targets, binding interactions, and effects on cellular signaling pathways are not fully characterized.

Future research must prioritize detailed mechanistic studies to:

Identify and Validate Molecular Targets: Utilize techniques such as proteomics, chemical biology probes, and genetic screening to identify the direct binding partners of active compounds. For example, some anti-mycobacterial derivatives are believed to target the enoyl-ACP reductase (InhA). rsc.org

Characterize Binding Interactions: Employ biophysical methods like X-ray crystallography and NMR spectroscopy to determine the exact binding mode of these ligands to their target proteins.

Map Pathway Effects: Use systems biology approaches to understand how these compounds modulate cellular networks and pathways, leading to their therapeutic effects. Some 1,8-naphthyridine-based antibiotics are known to inhibit DNA replication. dntb.gov.ua

A deeper understanding of these mechanisms will be crucial for optimizing lead compounds, predicting potential off-target effects, and developing biomarkers to guide clinical studies.

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of this compound and its derivatives often relies on multi-step processes. A key area for future development is the exploration of more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Current research has identified several promising approaches. The Vilsmeier-Haack cyclization is a common method for producing key intermediates like 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) from N-(pyridin-2-yl) acetamides. tsijournals.comresearchgate.net However, there is a growing need for greener alternatives. Recent advancements include the use of the Friedländer reaction in water, which offers a more sustainable route to substituted 1,8-naphthyridines. rsc.org Other innovative strategies involve catalyst-free domino reactions and the use of novel catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) for highly regioselective synthesis. organic-chemistry.orgrsc.org

Future research should focus on:

Catalytic Methods: Developing novel catalysts that can facilitate the synthesis with higher yields and selectivity under milder conditions. organic-chemistry.org

One-Pot Reactions: Designing multi-component reactions that can construct the complex naphthyridine core in a single step, reducing waste and purification efforts. rsc.org

Flow Chemistry: Adapting existing synthetic routes to continuous flow processes for improved safety, scalability, and consistency.

Sustainable Solvents and Reagents: Prioritizing the use of green solvents like water and minimizing the use of hazardous reagents. rsc.org

Advanced Computational Modeling and Drug Design Strategies

In silico methods are becoming indispensable in modern drug discovery, and their application to the this compound scaffold represents a significant area for future growth. nih.gov Computational tools can accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before their synthesis.

Advanced computational strategies are already being employed to predict the biological activities, pharmacokinetic parameters, and binding modes of 1,8-naphthyridine derivatives. researchgate.netresearchgate.net Molecular docking studies, for example, have been used to understand how these compounds interact with target proteins like the H1 receptor and the mycobacterial enoyl-ACP reductase (InhA). researchgate.netrsc.org

Future research will likely involve:

Artificial Intelligence and Machine Learning: Using AI/ML models trained on existing data to predict the activity of novel analogues and to generate new structures with desired properties.

Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior of ligand-protein complexes and to calculate binding free energies more accurately. rsc.org

Pharmacophore Modeling: Developing and refining pharmacophore models to identify the key structural features required for activity against specific targets.

ADMET Prediction: Utilizing more sophisticated models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery process, reducing late-stage failures. rsc.org

These computational approaches will enable a more rational, hypothesis-driven approach to designing the next generation of this compound-based drugs. researchgate.netnih.gov

Preclinical and Clinical Investigations of Promising Derivatives

Ultimately, the success of any drug candidate depends on its performance in preclinical and clinical studies. While many 1,8-naphthyridine derivatives have shown promising in vitro activity against cancer cell lines and microbes, a major gap is the lack of extensive in vivo data for most analogues. researchgate.netrsc.org

Future efforts must be directed towards advancing the most promising compounds through the development pipeline. This involves:

Comprehensive Preclinical Evaluation: Conducting thorough studies in animal models to assess efficacy, pharmacokinetics (how the body processes the drug), and toxicology. In vivo tests in guinea pigs have been used to evaluate the antihistaminic effects of some derivatives. researchgate.netresearchgate.net

Investigational New Drug (IND)-Enabling Studies: Performing the formal safety and toxicology studies required by regulatory agencies before human trials can begin.

Clinical Trials: For candidates that demonstrate a strong preclinical profile, the final step is to conduct carefully designed clinical trials to evaluate their safety and efficacy in humans. The 1,8-naphthyridine derivative Voreloxin is an example of a compound from this class that has undergone clinical investigation. researchgate.net

Bridging the gap between promising laboratory findings and proven clinical therapies remains the greatest challenge and the most critical future direction for this class of compounds.

常见问题

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrolysis | Low | Chloroform, 550°C | |

| Skraup Reaction | 87% | H2SO4, POCl3 | |

| MCR with TBBDA | 67–88% | TBBDA, malononitrile, 110°C |

Advanced: How can regioselective chlorination be optimized in 1,8-naphthyridine derivatives?

Methodological Answer:

Regioselective chlorination requires precise control of reaction conditions:

- Phosphorus Pentachloride (POCl3) : Chlorination at the 2- and 7-positions is achieved by treating 1,8-naphthyridine-2,7-dione with POCl3 under reflux. Steric and electronic effects of substituents (e.g., methyl groups) influence site selectivity .

- Friedländer Cyclization : Ionic liquid-catalyzed cyclization of 2-aminopyridine derivatives with ketones generates chlorinated naphthyridines with high regiocontrol .

Key Consideration:

- Use substituents like methoxy or methyl groups to direct chlorination away from sterically hindered positions.

Basic: What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Determines bond lengths (e.g., C–Cl: 1.73 Å) and non-planar geometry between naphthyridine and substituents (e.g., phenyl groups) .

- 1H NMR : Aromatic protons appear at δ 8.02–9.19 ppm, with splitting patterns indicating substituent positions .

- IR Spectroscopy : Peaks at 780 cm⁻¹ confirm C–Cl bonds, while 1651–1686 cm⁻¹ indicate carbonyl groups .

Q. Table 2: Example Characterization Data

| Compound | 1H NMR (δ, ppm) | IR (C–Cl/cm⁻¹) | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-N-(3-Cl-phenyl) | 9.19 (s, 1H), 8.53 (dd, 1H) | 780 | |

| 3-Methyl-2-phenyl derivative | 7.24–7.46 (m, aromatic H) | – |

Advanced: How do structural modifications impact the biological activity of this compound derivatives?

Methodological Answer:

- Anticancer Activity : Substituents like 4-nitro-phenyl or morpholine at the 3-carboxamide position enhance cytotoxicity against MCF7 cells (IC50: 12–18 µM) by intercalating with DNA .

- Antimicrobial Activity : Chlorine at position 5 combined with acetic acid moieties improves binding to bacterial topoisomerases (MIC: 4–8 µg/mL) .

Q. Table 3: Structure-Activity Relationships (SAR)

| Substituent Position | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| 3-Carboxamide | Anticancer (MCF7) | DNA intercalation | |

| 5-Cl + acetic acid | Antibacterial | Topoisomerase inhibition |

Methodological: How to resolve contradictory bioactivity data across studies?

Answer:

Contradictions often arise from:

Experimental Variables : Differences in cell lines (e.g., MCF7 vs. HeLa) or assay protocols (e.g., MTT vs. SRB). Standardize assays using WHO guidelines.

Solubility Issues : Poor solubility in DMSO may lead to false negatives. Use surfactants (e.g., Tween-80) or nanoformulations .

Advanced: How are computational methods applied to design this compound derivatives?

Methodological Answer:

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like EGFR (ΔG: −9.2 kcal/mol) .

- ADMET Prediction : SwissADME evaluates logP (2.1–3.5) and bioavailability (Lipinski’s Rule compliance) to prioritize synthesizable compounds .

- QSAR Models : Machine learning correlates electronic parameters (HOMO/LUMO) with antitumor activity (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。